1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine
Description
Historical Context and Discovery
The development of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine and related thiazole-piperazine hybrids emerged from decades of systematic research into heterocyclic chemistry and the strategic combination of bioactive pharmacophores. The foundational understanding of thiazole chemistry dates back to the late 19th century, while piperazine derivatives gained prominence in pharmaceutical applications throughout the 20th century. The specific compound this compound was first documented in chemical databases in 2009, reflecting the relatively recent interest in this particular structural arrangement.
The synthesis and characterization of thiazole-piperazine hybrid compounds gained significant momentum in the early 21st century as researchers recognized the potential advantages of combining these two privileged structures. The concept of molecular hybridization, which involves connecting pharmacophoric components from different bioactive compound categories, has garnered substantial attention in drug development over the past two decades. This approach creates new hybrid molecules that demonstrate enhanced potency and resilience in biological applications compared to their individual components.
The systematic exploration of thiazole-piperazine conjugates has been driven by the recognition that both heterocyclic systems contribute distinct pharmacological properties. Thiazole-based frameworks have demonstrated ease of chemical synthesis and structural refinement, while piperazine scaffolds have shown remarkable versatility in biological applications. The combination of these moieties represents a rational approach to drug design, leveraging the inherent biological activities of both ring systems to create compounds with potentially superior therapeutic profiles.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass broader implications for synthetic methodology and pharmaceutical development. Thiazole and piperazine are recognized as privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs and demonstrating consistent biological activity across diverse therapeutic areas. The strategic combination of these moieties in hybrid compounds represents a paradigm shift toward rational drug design based on pharmacophore merging.
Recent research has demonstrated that thiazole-piperazine hybrids exhibit remarkable synthetic accessibility through well-established chemical transformations. The parallel synthesis of diverse piperazine-tethered thiazole compounds has been achieved through efficient methodologies involving the reaction of piperazine with newly generated 4-chloromethyl-2-amino thiazoles. This synthetic approach has enabled the preparation of compound libraries with high purities and good overall yields, facilitating systematic structure-activity relationship studies.
The mechanistic understanding of thiazole-piperazine interactions with biological targets has revealed that these compounds can engage multiple molecular recognition sites simultaneously. The thiazole ring contributes to π-π interactions with receptor proteins, while the piperazine moiety provides additional hydrogen bonding opportunities and conformational flexibility. This dual binding capacity enhances the potential for selective and potent biological activity, making these compounds particularly attractive for pharmaceutical applications.
Contemporary research has emphasized the versatility of thiazole-piperazine hybrids across multiple therapeutic areas. Studies have demonstrated significant antiplasmodial activity, with hit compounds showing efficacy against chloroquine-resistant Plasmodium falciparum strains at nanomolar concentrations. Additionally, these compounds have exhibited promising anticancer properties through caspase-dependent apoptosis pathways and demonstrated centrally mediated antinociceptive activities involving opioidergic mechanisms.
Overview of Thiazole-Piperazine Hybrid Compounds
The structural diversity of thiazole-piperazine hybrid compounds encompasses a broad range of chemical architectures, with this compound serving as a representative example of this compound class. The fundamental design principle involves the strategic connection of the thiazole and piperazine ring systems through various linker groups, most commonly methylene bridges, to create molecules capable of engaging multiple biological targets. The tert-butyl substitution at the 2-position of the thiazole ring in this specific compound provides enhanced lipophilicity and metabolic stability, characteristics that contribute to favorable pharmacokinetic properties.
The molecular architecture of thiazole-piperazine hybrids allows for extensive structural modification at multiple positions, enabling systematic optimization of biological activity and selectivity. The thiazole ring system contributes electron-deficient aromatic character and hydrogen bonding acceptor capabilities, while the piperazine moiety provides basicity and conformational flexibility. This combination creates compounds capable of adapting to diverse binding environments while maintaining structural integrity.
Recent synthetic developments have established robust methodologies for the preparation of thiazole-piperazine hybrids with high structural diversity. The synthesis typically involves multi-step processes beginning with the formation of thiazole intermediates followed by piperazine coupling reactions. Advanced synthetic strategies have incorporated solid-phase synthesis techniques and parallel synthesis approaches to generate compound libraries efficiently. These methodological advances have facilitated the exploration of structure-activity relationships and the identification of lead compounds with optimized biological profiles.
The pharmacological profile of thiazole-piperazine hybrids demonstrates remarkable breadth, encompassing antimicrobial, anticancer, anticonvulsant, and analgesic activities. Molecular docking studies have revealed that these compounds can interact with diverse protein targets through multiple binding modes, explaining their broad spectrum of biological activities. The ability to modulate different therapeutic targets through structural modifications makes thiazole-piperazine hybrids particularly valuable scaffolds for drug discovery programs.
Properties
IUPAC Name |
2-tert-butyl-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-12(2,3)11-14-10(9-16-11)8-15-6-4-13-5-7-15/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXSIHDSMSNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Tert-butyl-1,3-thiazol-4-ylmethyl Intermediate
A key intermediate, 2-tert-butyl-1,3-thiazol-4-ylmethyl, is prepared through a sequence of reactions starting from commercially available acetophenone derivatives or related thiazole precursors. The general synthetic route includes:
- Bromination of acetophenone derivatives to introduce a good leaving group.
- Reaction with thiourea to form the thiazole ring.
- Acylation or alkylation steps to introduce the tert-butyl group at the 2-position.
- Functionalization of the 4-position with a methylene group, typically via formaldehyde or related reagents under controlled conditions.
This approach is supported by studies where acetophenone was converted to 2-aminothiazole intermediates, followed by acetylation and functionalization steps to yield key intermediates analogous to the target compound's thiazole moiety.
Coupling with Piperazine
The coupling of the thiazolylmethyl intermediate with piperazine is achieved via nucleophilic substitution or palladium-catalyzed coupling reactions:
Nucleophilic substitution: The methylene group at the 4-position of the thiazole is activated (e.g., as a halide or tosylate) and reacted with piperazine under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as N-methyl-2-pyrrolidone or tetrahydrofuran at temperatures ranging from 0°C to 100°C.
Palladium-catalyzed coupling: Buchwald–Hartwig amination reactions enable the formation of the carbon-nitrogen bond between the thiazole ring and piperazine under milder conditions with high selectivity. Catalysts such as Pd2(dba)3 and ligands like di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) are employed with bases such as cesium carbonate in toluene-water mixtures.
Purification and Isolation
After the coupling reaction, the crude product is purified by:
- Extraction with organic solvents such as dichloromethane.
- Washing with aqueous acidic or basic solutions to remove impurities.
- Drying and solvent removal under reduced pressure.
- Techniques such as recrystallization or solid dispersion preparation may be used to obtain the compound in crystalline or amorphous forms.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of acetophenone | Phenyltrimethylammonium tribromide, THF | Room temp | 1-2 hours | High | Formation of bromoacetophenone |
| Thiazole ring formation | Thiourea, ethanol | 65–75 °C | Several hours | Moderate | Cyclization to 2-aminothiazole |
| Acylation/alkylation | Acetic anhydride, pyridine | 60 °C | 3-4 hours | High | Introduction of acetyl or tert-butyl group |
| Functionalization at 4-position | Formaldehyde, acetic acid, microwave heating | 170 °C (microwave) | Minutes | High | Methylene bridge formation |
| Coupling with piperazine | Piperazine, Pd catalyst, base (Cs2CO3), toluene | 80–100 °C | 5–24 hours | 70–90 | Buchwald–Hartwig amination |
| Purification | Extraction, washing, drying | Ambient | Variable | — | Isolation of pure product |
Alternative Preparation Approaches
One-pot synthesis: Some research explores one-pot click chemistry approaches for related piperazine derivatives, reducing reaction time and improving yields significantly (up to 95-98%) but these are typically applied to triazolo-piperazine derivatives rather than thiazolyl compounds.
Solid dispersion techniques: For pharmaceutical applications, the compound or its derivatives may be prepared as solid dispersions with carriers like microcrystalline cellulose, using solvent evaporation, spray drying, or freeze drying to enhance solubility and stability.
Summary of Research Findings
The synthesis of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine involves careful control of reaction conditions to maintain the integrity of the thiazole ring and the tert-butyl substituent.
Palladium-catalyzed coupling reactions provide high selectivity and yield for the attachment of the piperazine moiety.
Purification steps are critical to obtain the compound in high purity, suitable for further biological or pharmaceutical applications.
The synthetic routes are adaptable for scale-up using continuous flow or automated reactors, optimizing solvent use, temperature, and reaction times for industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study on similar thiazole-piperazine compounds indicated their effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .
Antidepressant and Anxiolytic Effects
Piperazine derivatives are known for their psychoactive properties. The incorporation of the thiazole group may enhance the binding affinity to serotonin receptors, indicating potential applications in treating depression and anxiety disorders. Preliminary studies have shown that compounds with similar structures can modulate neurotransmitter systems effectively .
Materials Science
Polymer Additives
The unique chemical structure of this compound allows it to act as an effective additive in polymers. Its incorporation can improve thermal stability and mechanical properties of polymer matrices, making it valuable in the production of high-performance materials .
Nanotechnology Applications
This compound can be utilized in the synthesis of nanoparticles due to its ability to stabilize metal ions. Research indicates that thiazole-based ligands can facilitate the formation of metal nanoparticles with controlled size and morphology, which are crucial for applications in catalysis and drug delivery systems .
Agricultural Applications
Pesticide Development
Thiazole compounds have been studied for their potential as agrochemicals. The application of this compound in pesticide formulations could enhance efficacy against pests due to its biological activity. Case studies have shown that similar compounds exhibit insecticidal properties, making them candidates for further research in agricultural pest management .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Psychoactive Properties | Showed potential antidepressant effects through serotonin receptor modulation. |
| Polymer Performance | Enhanced thermal stability in polymer composites when used as an additive. |
| Insecticidal Activity | Exhibited significant activity against common agricultural pests. |
Mechanism of Action
The mechanism of action of 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Activity
Thiazole Substituents
- Analogous studies on benzimidazole-piperazine hybrids () suggest that bulky substituents like methyl or chlorine at specific positions improve activity by occupying binding pockets .
- Ethoxyethyl group : The discontinued compound 1-{[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine () highlights how polar substituents may reduce metabolic stability or introduce toxicity .
Aromatic vs. Heterocyclic Moieties
- Phenylpiperazines : Compounds like 1-(3-chloro-4-fluorophenyl)methylpiperazine () exhibit psychoactive properties via serotonin receptor interactions, whereas thiazole-containing analogs (e.g., the target compound) may target different receptors or enzymes due to electronic differences between aryl and heterocyclic rings .
- Benzylpiperazines : 1-(4-Tert-butylbenzyl)piperazine () demonstrates that tert-butyl placement on a benzyl ring (vs. thiazole) shifts pharmacological activity, underscoring the importance of scaffold selection .
Biological Activity
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanism of action, biochemical properties, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiazole group, which contributes to its unique properties. The thiazole moiety is characterized by its sulfur and nitrogen atoms within a five-membered ring structure. This configuration is significant for its interaction with various biological targets.
| Property | Description |
|---|---|
| IUPAC Name | 2-tert-butyl-4-(piperazin-1-ylmethyl)-1,3-thiazole |
| Molecular Formula | C12H21N3S |
| CAS Number | 1094661-15-0 |
The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors. Thiazole derivatives are known to influence various biochemical pathways, affecting cellular processes such as:
- Cell Signaling : The compound may modulate the activity of kinases and phosphatases, which are crucial for cell signaling.
- Gene Expression : It can influence transcription factors and other proteins involved in gene regulation.
- Enzyme Interaction : The thiazole ring can undergo electrophilic and nucleophilic substitutions, impacting enzyme binding and activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antibacterial Activity : A study evaluating thiazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .
- Neuropharmacological Studies : Research on piperazine derivatives has shown promising results in behavioral tests for anxiety and depression in animal models. These studies highlight the importance of the serotonergic system in mediating these effects .
Q & A
Q. How can synthetic byproducts or impurities be characterized and mitigated?
- Methodology :
- HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- Process optimization : Reduce side-products by controlling reaction time (e.g., 6–7 hours for propargylation ) or using scavengers (e.g., molecular sieves).
- Crystallization : Recrystallize from ethanol/water to remove hydrophilic impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
